molecular formula C12H16N2 B13248527 4-[(Pentan-3-yl)amino]benzonitrile

4-[(Pentan-3-yl)amino]benzonitrile

Cat. No.: B13248527
M. Wt: 188.27 g/mol
InChI Key: JAGJFXMABJOQJB-UHFFFAOYSA-N
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Description

4-[(Pentan-3-yl)amino]benzonitrile is a benzonitrile derivative featuring a pentan-3-ylamino substituent at the para position of the benzene ring. This balance of hydrophilic and hydrophobic properties makes it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-(pentan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H16N2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,14H,3-4H2,1-2H3

InChI Key

JAGJFXMABJOQJB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pentan-3-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 4-[(Pentan-3-yl)amino]benzonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .

Scientific Research Applications

4-[(Pentan-3-yl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzonitrile core is common among analogs, but substituent variations dictate their properties and applications:

Compound Name/Identifier Substituents/Modifications Key Structural Differences
4-[(Pentan-3-yl)amino]benzonitrile Pentan-3-ylamino group at para position Branched alkyl chain for enhanced lipophilicity
Rilpivirine (Impurity-C) 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile Chloropyrimidine substituent; antiviral activity
NSD2-PWWP1 Inhibitors (Compounds 19–25) Imidazole or brominated aryl groups at benzonitrile position Heterocyclic substituents for target binding
TADF OLED Material Phenoxazine-carbazole-benzonitrile derivatives Extended π-conjugation for luminescence
3-[4-(Dimethylamino)benzyl]benzonitrile Dimethylamino-benzylidene Schiff base Planar, electron-rich system for fluorescence
4-[(5-Bromo-4,6-dichloropyrimidinyl)amino]benzonitrile Halogenated pyrimidine substituent Electronegative groups; potential toxicity concerns

Functional and Physicochemical Properties

  • Lipophilicity: The pentan-3-yl group in 4-[(Pentan-3-yl)amino]benzonitrile increases logP compared to halogenated (e.g., ) or polar (e.g., rilpivirine derivatives ) analogs. This enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects: Substituents like pyrimidine (electron-withdrawing) or dimethylamino (electron-donating) groups modulate the benzonitrile’s reactivity and intramolecular charge-transfer properties, critical for applications in OLEDs or fluorescence studies .
  • Steric Hindrance: Bulky groups (e.g., phenoxazine-carbazole in ) limit conformational flexibility, whereas alkyl chains (as in the target compound) allow rotational freedom, affecting binding kinetics in biological systems .

Research Findings and Data

Table 1: Key Physicochemical and Functional Comparisons

Property/Parameter 4-[(Pentan-3-yl)amino]benzonitrile Rilpivirine Impurity-C TADF Material 4-[(5-Bromo-4,6-dichloropyrimidinyl)amino]benzonitrile
Molecular Weight (g/mol) ~218.3 (estimated) 244.6 ~500–600 (estimated) 347.4
logP (Predicted) ~3.1 ~2.8 ~4.5 ~3.9
Key Functional Groups Alkylamino, nitrile Chloropyrimidine, nitrile Carbazole-phenoxazine, nitrile Halopyrimidine, nitrile
Primary Application Drug discovery Antiviral impurity OLED emitter Intermediate/toxicity studies

Biological Activity

4-[(Pentan-3-yl)amino]benzonitrile is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
IUPAC Name: 4-[(Pentan-3-yl)amino]benzonitrile
Canonical SMILES: CC(CC)NCC1=CC=C(C=C1)C#N

The biological activity of 4-[(Pentan-3-yl)amino]benzonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate signaling pathways, which can lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus influencing cellular processes.
  • Receptor Binding: It may bind to neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic effects in neurological disorders.

Biological Activity

Research has indicated several areas where 4-[(Pentan-3-yl)amino]benzonitrile exhibits biological activity:

  • Anticancer Properties: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects: There is emerging evidence that it could have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.
  • Anti-inflammatory Activity: The compound's ability to modulate inflammatory responses has been noted in various studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential protective effects against neurodegeneration
Anti-inflammatoryModulation of inflammatory markers

Detailed Findings

  • Anticancer Studies:
    • A study conducted by researchers demonstrated that 4-[(Pentan-3-yl)amino]benzonitrile showed significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective inhibition of cell proliferation.
  • Neuroprotective Effects:
    • In vitro assays revealed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Mechanisms:
    • Experimental models indicated that treatment with this compound reduced levels of pro-inflammatory cytokines, highlighting its role in inflammation modulation.

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